molecular formula C14H16N4 B1668030 budralazine CAS No. 36798-79-5

budralazine

カタログ番号: B1668030
CAS番号: 36798-79-5
分子量: 240.30 g/mol
InChIキー: DQGFCLJXYFXXIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

budralazine has been extensively studied for its potential therapeutic applications. Some of its notable applications include:

準備方法

The synthesis of budralazine involves several steps. One common method includes the reaction of phthalazine with 1,3-dimethyl-2-butenylidene hydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

budralazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .

類似化合物との比較

特性

CAS番号

36798-79-5

分子式

C14H16N4

分子量

240.30 g/mol

IUPAC名

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)

InChIキー

DQGFCLJXYFXXIJ-UHFFFAOYSA-N

異性体SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C

SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

正規SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

78859-43-5 (mono-hydrochloride)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine
budralazine
budralazine monohydrochloride
DJ 1461

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
budralazine
Reactant of Route 2
budralazine
Reactant of Route 3
budralazine
Reactant of Route 4
budralazine
Reactant of Route 5
budralazine
Reactant of Route 6
budralazine
Customer
Q & A

Q1: What is the primary mechanism of action of budralazine?

A: this compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does this compound compare to hydralazine in terms of its cardiovascular effects?

A: While both this compound and hydralazine are direct-acting vasodilators, they exhibit some key differences. This compound generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, this compound appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for this compound, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that this compound might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), this compound not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning this compound might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has this compound been studied in animal models of hypertension?

A: Yes, this compound has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of this compound dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with this compound achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of this compound as a therapeutic agent for managing hypertension.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。